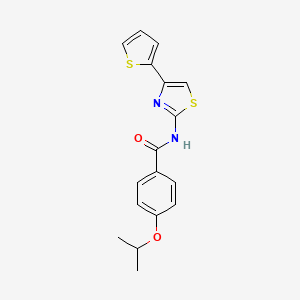
4-isopropoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-isopropoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C17H16N2O2S2. It is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in disease processes. This compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and inhibition of enzyme activity. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to have low toxicity in vitro, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
4-isopropoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several advantages for lab experiments, including its high purity and low toxicity. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Future Directions
There are several future directions for the study of 4-isopropoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. One potential application is in the development of novel anticancer agents. This compound has shown promise as an inhibitor of cancer cell growth and may be further developed for use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as inflammation and enzyme inhibition. Furthermore, the development of more efficient synthesis methods for this compound may facilitate its use in future research.
Synthesis Methods
The synthesis of 4-isopropoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves the reaction of 2-aminothiazole with 4-bromo-1-(isopropoxycarbonyl)benzene in the presence of a palladium catalyst. The resulting intermediate is then reacted with thiophene-2-carboxylic acid in the presence of a coupling agent to yield this compound. The synthesis method has been optimized to obtain high yields and purity of this compound.
Scientific Research Applications
4-isopropoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has been studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the activity of certain enzymes involved in disease processes.
properties
IUPAC Name |
4-propan-2-yloxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-11(2)21-13-7-5-12(6-8-13)16(20)19-17-18-14(10-23-17)15-4-3-9-22-15/h3-11H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACQTKGWOBMWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2940347.png)
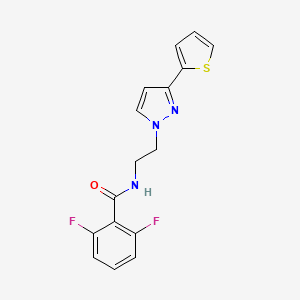

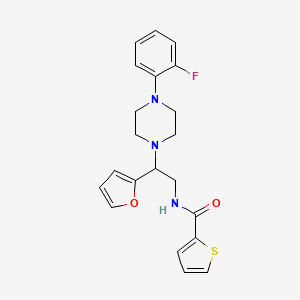
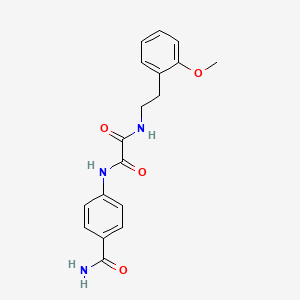
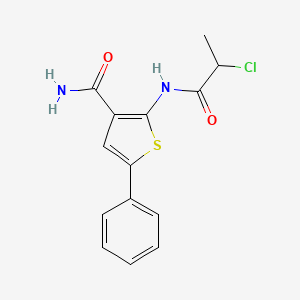
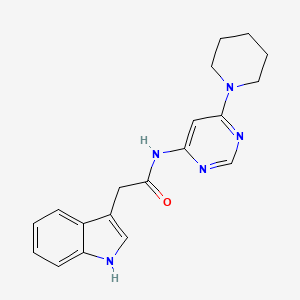
![2-[4-(2-Aminoethyl)phenoxy]acetamide](/img/structure/B2940360.png)

![(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide](/img/structure/B2940362.png)
![N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2940363.png)
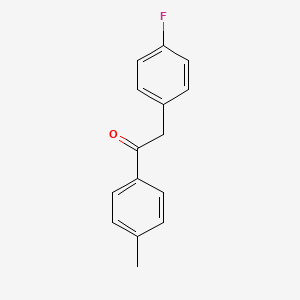
![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2940367.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)